REACTION_CXSMILES
|
[P:1]([F:5])([F:4])(=[O:3])[OH:2].F[P-](F)(F)(F)(F)F.[Li+:13].[Cl-].[Mg+2:15].[Cl-].C(=O)(OC)OC>>[P:1]([F:5])([F:4])([O-:3])=[O:2].[Mg+2:15].[P:1]([F:5])([F:4])([O-:3])=[O:2].[P:1]([F:5])([F:4])([O-:3])=[O:2].[Li+:13] |f:1.2,3.4.5,7.8.9,10.11|
|
Name
|
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
P(O)(=O)(F)F
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
F[P-](F)(F)(F)(F)F.[Li+]
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour under nitrogen flow
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
P(=O)([O-])(F)F.[Mg+2].P(=O)([O-])(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)([O-])(F)F.[Li+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |